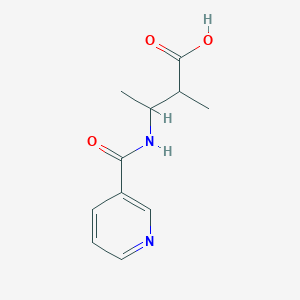![molecular formula C16H16N2O B6631621 2-[(6-Methylpyridin-2-yl)methyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B6631621.png)
2-[(6-Methylpyridin-2-yl)methyl]-3,4-dihydroisoquinolin-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(6-Methylpyridin-2-yl)methyl]-3,4-dihydroisoquinolin-1-one (referred to as "compound X" in This compound has been found to have interesting properties that make it a valuable tool for investigating various biochemical and physiological processes.
作用机制
The mechanism of action of compound X is not fully understood, but it is believed to involve the inhibition of certain enzymes. Specifically, compound X has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, compound X could increase the levels of acetylcholine in the brain, which could have neuroprotective effects.
Biochemical and Physiological Effects:
Compound X has been found to have several biochemical and physiological effects. For example, it has been shown to inhibit the activity of acetylcholinesterase, as mentioned above. It has also been found to have antioxidant properties, which could be useful in protecting cells from oxidative stress. Additionally, compound X has been found to have anti-inflammatory effects, which could be useful in studying the role of inflammation in disease processes.
实验室实验的优点和局限性
One advantage of using compound X in lab experiments is that it has been shown to have a high degree of selectivity for certain enzymes. This means that it can be used to specifically target these enzymes without affecting other enzymes in the body. Additionally, compound X has been found to have low toxicity, which makes it a safer option for use in lab experiments.
One limitation of using compound X in lab experiments is that it can be difficult to synthesize, which could limit its availability for research purposes. Additionally, the mechanism of action of compound X is not fully understood, which could make it difficult to interpret the results of experiments using this compound.
未来方向
There are several future directions for research on compound X. One direction is to further investigate its neuroprotective effects and its potential applications in treating neurodegenerative diseases. Another direction is to investigate its anti-inflammatory effects and its potential applications in treating inflammatory diseases. Additionally, further research could be done to better understand the mechanism of action of compound X and to identify other enzymes that it may inhibit. Finally, research could be done to develop more efficient methods for synthesizing compound X, which could make it more widely available for research purposes.
合成方法
Compound X can be synthesized through a multi-step process involving the reaction of several different chemicals. The first step involves the reaction of 6-methylpyridin-2-amine with formaldehyde to produce 2-(6-methylpyridin-2-yl)methanol. This intermediate is then reacted with 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid to produce compound X. The final product can be purified through recrystallization or chromatography.
科学研究应用
Compound X has been studied for its potential applications in scientific research. It has been found to have interesting properties that make it a valuable tool for investigating various biochemical and physiological processes. For example, compound X has been shown to inhibit the activity of certain enzymes, which could be useful in studying the role of these enzymes in disease processes. It has also been found to have neuroprotective effects, which could be useful in studying the mechanisms underlying neurodegenerative diseases.
属性
IUPAC Name |
2-[(6-methylpyridin-2-yl)methyl]-3,4-dihydroisoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-12-5-4-7-14(17-12)11-18-10-9-13-6-2-3-8-15(13)16(18)19/h2-8H,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXIJTJLQEPDQEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CN2CCC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(6-Methylpyridin-2-yl)methyl]-3,4-dihydroisoquinolin-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(5-Chloropyridine-2-carbonyl)amino]-2-methylbutanoic acid](/img/structure/B6631555.png)
![2-Methyl-3-[(4-methylthiophene-3-carbonyl)amino]butanoic acid](/img/structure/B6631563.png)

![2-Methyl-3-[(4-pyrazol-1-ylbenzoyl)amino]butanoic acid](/img/structure/B6631574.png)

![3-[(3-Amino-2-methylbutanoyl)amino]benzamide](/img/structure/B6631597.png)


![[(1R,4S)-4-[(4-methoxycyclohexyl)amino]cyclopent-2-en-1-yl]methanol](/img/structure/B6631634.png)
![(2,5-Dichlorothiophen-3-yl)-[3-(hydroxymethyl)azetidin-1-yl]methanone](/img/structure/B6631641.png)


